molecular formula C11H15ClO B8545430 3-(3-Chlorophenyl)-3-methylbutan-2-ol

3-(3-Chlorophenyl)-3-methylbutan-2-ol

Cat. No.: B8545430
M. Wt: 198.69 g/mol
InChI Key: KWSOEXBBKLZMRN-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-3-methylbutan-2-ol is a tertiary alcohol characterized by a hydroxyl group (-OH) attached to a carbon atom bonded to three other carbons. Its structure includes a 3-chlorophenyl substituent, which introduces aromaticity and electronic effects due to the chlorine atom. The molecular formula is C₁₁H₁₃ClO, with a molar mass of 212.68 g/mol (estimated based on analogous compounds) . The chlorine atom at the meta position on the phenyl ring enhances polarity and may influence solubility, reactivity, and intermolecular interactions compared to non-halogenated analogs. This compound is likely synthesized via substitution or condensation reactions involving chlorinated precursors, as suggested by methods in related syntheses .

Properties

Molecular Formula

C11H15ClO

Molecular Weight

198.69 g/mol

IUPAC Name

3-(3-chlorophenyl)-3-methylbutan-2-ol

InChI

InChI=1S/C11H15ClO/c1-8(13)11(2,3)9-5-4-6-10(12)7-9/h4-8,13H,1-3H3

InChI Key

KWSOEXBBKLZMRN-UHFFFAOYSA-N

Canonical SMILES

CC(C(C)(C)C1=CC(=CC=C1)Cl)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Functional Group Variations

Key analogs include:

Compound Name Molecular Formula CAS Number Functional Groups Key Structural Differences
3-(3-Chlorophenyl)-3-methylbutan-2-ol C₁₁H₁₃ClO Not provided Tertiary alcohol, 3-chlorophenyl Reference compound
1-Chloro-3-methylbutan-2-ol C₅H₁₁ClO 55033-10-8 Secondary alcohol, chloroalkyl Chlorine on alkyl chain, not aromatic
3-Methylbutan-2-ol C₅H₁₂O 598-75-4 Tertiary alcohol No phenyl or halogen substituents
2-(3-Chlorophenyl)-3-methylbutanoic acid C₁₁H₁₃ClO₂ 55776-79-9 Carboxylic acid, 3-chlorophenyl -OH replaced by -COOH

The presence of the 3-chlorophenyl group distinguishes the target compound from non-aromatic alcohols like 3-methylbutan-2-ol, while the tertiary alcohol moiety differentiates it from secondary alcohols such as 1-chloro-3-methylbutan-2-ol .

Physical and Chemical Properties

  • Boiling Point : Tertiary alcohols generally exhibit lower boiling points than primary/secondary analogs due to reduced hydrogen bonding. For example, 3-methylbutan-2-ol has a boiling point of 98–99°C , whereas the target compound’s aromatic ring likely increases its boiling point (estimated >150°C).
  • Solubility : The 3-chlorophenyl group enhances lipophilicity, reducing water solubility compared to 3-methylbutan-2-ol, which is miscible in polar solvents .
  • Reactivity : Tertiary alcohols are less reactive in oxidation reactions compared to primary/secondary alcohols. However, the electron-withdrawing chlorine atom may facilitate electrophilic substitution on the phenyl ring .

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